molecular formula C15H11NO3 B2384104 2-[(4-cyanophenoxy)methyl]benzoic Acid CAS No. 866156-20-9

2-[(4-cyanophenoxy)methyl]benzoic Acid

Cat. No.: B2384104
CAS No.: 866156-20-9
M. Wt: 253.257
InChI Key: XXPXYLDUCNJAGN-UHFFFAOYSA-N
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Description

2-[(4-Cyanophenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a cyanophenoxy-methyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₁₁NO₃, combining a polar cyano group (-CN) with a phenoxy-methyl linkage.

Properties

IUPAC Name

2-[(4-cyanophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-11-5-7-13(8-6-11)19-10-12-3-1-2-4-14(12)15(17)18/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPXYLDUCNJAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyanophenoxy)methyl]benzoic Acid involves several steps. One common method includes the reaction of phenol with sodium hydroxide in water at 60°C for 2 hours to form sodium phenate. This is followed by the reaction of para-chlorobenzoic acid in tetralin at 150°C for 10 hours . The resulting product is then purified through a series of steps involving ethanol and activated carbon to achieve a high purity of 99.5% .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyanophenoxy)methyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents specific to the desired reaction. The conditions vary depending on the type of reaction, with temperature and solvent playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield different benzoic acid derivatives, while substitution reactions can result in various substituted benzoic acids .

Scientific Research Applications

2.1. Radiolabeled Probes Development

One of the primary applications of 2-[(4-cyanophenoxy)methyl]benzoic acid is in the development of radiolabeled probes for sigma receptors, specifically the sigma-1 receptor. These receptors play crucial roles in various physiological processes, including:

  • Modulation of neurotransmission
  • Pain perception
  • Cell proliferation

The compound has shown potential as a precursor for synthesizing radiolabeled derivatives that can be used in imaging studies to investigate sigma receptor activity in vivo .

2.2. Neuropharmacological Studies

The sigma-1 receptor is implicated in several neurological disorders, including depression and neurodegenerative diseases. The derivatives of this compound have demonstrated high uptake and specific binding to sigma receptors in rat models, suggesting their utility in studying neurological conditions .

Case Study:
A promising iodinated derivative of this compound exhibited significant binding affinity for sigma receptors across various organs, highlighting its potential as a tool for in vivo imaging and therapeutic targeting in neurological research.

3.1. Synthesis Pathways

The synthesis of this compound typically involves coupling reactions where a benzoic acid derivative is reacted with a cyanophenol compound. Optimization of reaction conditions can enhance yield and purity, crucial for subsequent biological testing .

Mechanism of Action

The mechanism of action of 2-[(4-cyanophenoxy)methyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(4-cyanophenoxy)methyl]benzoic acid with key analogs, focusing on substituent effects, reactivity, and biological activity. Data are synthesized from studies on compounds with comparable functional groups or substitution patterns.

Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Key Features Reference(s)
2-[(4-Chlorophenoxy)methyl]benzoic acid -Cl at 4-position Higher lipophilicity; moderate anti-inflammatory activity.
2-[(4-Methylphenoxy)methyl]benzoic acid -CH₃ at 4-position Increased steric bulk; altered solubility and metabolic stability.
2-[(4-Fluorophenoxy)methyl]benzoic acid -F at 4-position Enhanced electronic effects; potential for improved receptor binding.
This compound -CN at 4-position Strong electron-withdrawing effect; potential for hydrogen bonding and enhanced solubility in polar solvents. Inferred

Key Observations :

  • The cyano group (-CN) in the target compound introduces stronger electron-withdrawing effects compared to halogens (-Cl, -F) or alkyl groups (-CH₃). This may influence its acidity (pKa) and reactivity in nucleophilic or electrophilic reactions.

Key Observations :

  • Halogenated analogs (e.g., -Cl, -F) exhibit notable bioactivity due to their ability to modulate enzyme or receptor interactions .

Key Observations :

  • Synthesis of the target compound would involve coupling 4-cyanophenol with 2-(bromomethyl)benzoic acid under basic conditions.

Biological Activity

2-[(4-cyanophenoxy)methyl]benzoic acid is a compound of interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16_{16}H15_{15}NO3_3
  • Molecular Weight : Approximately 273.29 g/mol
  • Structure : The compound features a benzoic acid backbone substituted with a cyanophenoxy group linked through a methylene bridge.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement in:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It shows potential for binding to nuclear receptors, which are critical in regulating gene expression and cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies indicate that derivatives of benzoic acid compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds designed from similar structures showed IC50_{50} values ranging from 1.2 µM to over 200 µM against different cancer types, indicating significant potential for anticancer applications .
  • Antimicrobial Properties :
    • Some studies have suggested that related compounds possess antimicrobial activity, which could be explored further for therapeutic applications against infections.
  • Anti-inflammatory Effects :
    • Preliminary data suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating conditions like rheumatoid arthritis and osteoarthritis .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

StudyFocusFindings
Halachmi et al. (1994)Nuclear ReceptorsIdentified interactions of similar compounds with nuclear receptors, suggesting potential modulation of gene expression .
Eggert et al. (1995)CoactivatorsInvestigated coactivators that interact with nuclear receptors activated by compounds similar to this compound .
PMC7763113 (2020)Anticancer ActivityEvaluated derivatives showing significant cytotoxicity against multiple cancer cell lines, indicating the relevance of structural modifications in enhancing activity .

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